molecular formula C26H28N4OS B15083688 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15083688
M. Wt: 444.6 g/mol
InChI Key: MGMQBMJHBVYCGK-UHFFFAOYSA-N
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Description

3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a tert-butylbenzyl group, an ethoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Substitution Reactions: The tert-butylbenzyl, ethoxyphenyl, and sulfanyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It can be explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and other functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
  • 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine
  • 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Uniqueness

The uniqueness of 3-{5-[(4-tert-butylbenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H28N4OS

Molecular Weight

444.6 g/mol

IUPAC Name

3-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C26H28N4OS/c1-5-31-23-14-12-22(13-15-23)30-24(20-7-6-16-27-17-20)28-29-25(30)32-18-19-8-10-21(11-9-19)26(2,3)4/h6-17H,5,18H2,1-4H3

InChI Key

MGMQBMJHBVYCGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(C)(C)C)C4=CN=CC=C4

Origin of Product

United States

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